- Three-component synthesis of (E)-α,β-unsaturated amides of the piperine family, Journal of the Chemical Society, 2001, (19), 2393-2397
Cas no 94-62-2 (Piperine)
ピペリン(Piperine)は、黒胡椒(Piper nigrum)や長胡椒(Piper longum)に含まれるアルカロイド化合物で、化学式はC17H19NO3です。その主な特徴は、高い生物学的利用能(バイオアベイラビリティ)を向上させる作用であり、他の栄養素や薬物の吸収を促進する「バイオエンハンサー」として知られています。また、抗炎症作用や抗酸化活性を示すことが研究で確認されており、生体膜透過性の向上や代謝酵素の調節にも関与します。結晶性の固体で、わずかに苦味を持つ黄色がかった物質です。医薬品やサプリメント分野での応用が注目されています。
Piperine structure
Product Name:Piperine
CAS番号:94-62-2
MF:C17H19NO3
メガワット:285.337664842606
MDL:MFCD00005839
CID:34754
PubChem ID:24898568
Update Time:2025-08-28
Piperine 化学的及び物理的性質
名前と識別子
-
- Piperine
- N-PIPEROYLPIPERIDIN
- (E,E)-1-[5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]-piperidine
- FEMA 2909
- 5-BENZO[1,3]DIOXOL-5-YL-1-PIPERIDIN-1-YL-PENTA-2,4-DIEN-1-ONE
- 1-PIPERONYLPIPERIDINE
- 1-PIPEROYLPIPERIDINE
- 1-PIPERYLPIPERIDINE
- Piperin
- PIPERINE(P)
- PIPERINE(P) PrintBack
- PIPERINE(RG)
- (E,E)-1-Piperoylpiperidine
- Bioperine
- PIPERLINE
- Piperylpiperidine
- trans,trans-1-piperoylpiperidine
- 1-[5-(1,3-Benzodioxol-5-yl)-2,4-pentadienoyl]piperidine
- black pepper extract, peperine
- Piperoylpiperidine
- FEMA No. 2909
- N-[(E,E)-Piperoyl]piperidine
- Piperidine, 1-piperoyl-, (E,E)-
- Piperine (aliphatic)
- 1-Piperoylpiperidine, (E,E)-
- 1-[(2E,4E)-5-(1,3-benzodioxol-5-yl)penta-2,4-dienoyl]piperidine
- N-(E,E)-piperoyl-piperidine
- piperidine, 1-[(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]-
- U71XL721QK
- MXXWOMGUGJBKIW-YPCII
- (2E,4E)-5-(1,3-Benzodioxol-5-yl)-1-(1-piperidinyl)-2,4-pentadien-1-one (ACI)
- Piperidine, 1-[(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]- (9CI)
- Piperidine, 1-[5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]-, (E,E)- (ZCI)
- Piperidine, 1-piperoyl-, (E,E)- (8CI)
- Piperine (6CI)
- (2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)penta-2,4-dien-1-one
- (E,E)-1-[5-(1,3-Benzodioxol-5-yl)-2,4-pentadienoyl]piperidine
- (E,E)-5-(3,4-Methylenedioxyphenyl)-2,4-pentadienoylpiperidide
- Bioperin
- NSC 21727
- Pepper oil
- N-((E,E)-piperoyl)piperidine
- MLS002473213
- SMR001548271
- PIPERINE, 97% [94-62-2]
- PIPERINE, 99% [94-62-2]
- MLS002153830
- 1-[(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]piperidine
- SMR000112278
- MLSMR
- 1-Piperoylpiperidine; (2E,4E)-form
- 1-[(2E,4E)-5-(1,3-benzodioxol-5-yl)-2,4-pentadienoyl]piperidine
- 1-Piperoyl-piperidine
- MLS006011979
- Piperine98%
-
- MDL: MFCD00005839
- インチ: 1S/C17H19NO3/c19-17(18-10-4-1-5-11-18)7-3-2-6-14-8-9-15-16(12-14)21-13-20-15/h2-3,6-9,12H,1,4-5,10-11,13H2/b6-2+,7-3+
- InChIKey: MXXWOMGUGJBKIW-YPCIICBESA-N
- ほほえんだ: C(/C1C=CC2OCOC=2C=1)=C\C=C\C(N1CCCCC1)=O
- BRN: 90741
計算された属性
- せいみつぶんしりょう: 285.13600
- どういたいしつりょう: 285.13649347 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 21
- 回転可能化学結合数: 3
- 複雑さ: 412
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 2
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 38.8
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- ぶんしりょう: 285.34
じっけんとくせい
- 色と性状: White powder
- 密度みつど: 1.0864 (rough estimate)
- ゆうかいてん: 128.0 to 133.0 deg-C
- ふってん: 498.524°C at 760 mmHg
- フラッシュポイント: 255.3±27.3 °C
- 屈折率: 1.5400 (estimate)
- ようかいど: 0.04g/l
- すいようせい: 40 mg/L (18 ºC)
- あんていせい: Stable. Incompatible with strong oxidizing agents.
- PSA: 38.77000
- LogP: 2.93510
- マーカー: 7472
- FEMA: 2909
- 酸性度係数(pKa): 12.22(at 18℃)
- ようかいせい: ほとんど水に溶けず、エタノール、ベンゼン、酢酸に溶ける。
- かんど: 光、湿度、空気に敏感
- じょうきあつ: 0.0±1.3 mmHg at 25°C
Piperine セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P264-P270-P301+P312+P330-P501
- WGKドイツ:3
- 危険カテゴリコード: R21/22
- セキュリティの説明: S22-S24/25-S36/37
- RTECS番号:TN2321500
-
危険物標識:
- TSCA:Yes
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- リスク用語:R21/22
Piperine 税関データ
- 税関コード:2939999090
- 税関データ:
中国税関コード:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
Piperine 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-N0144-10mM*1mLinDMSO |
Piperine |
94-62-2 | 98.88% | 10mM*1mLinDMSO |
¥330 | 2023-07-26 | |
| MedChemExpress | HY-N0144-200mg |
Piperine |
94-62-2 | 98.88% | 200mg |
¥400 | 2023-06-14 | |
| MedChemExpress | HY-N0144-1g |
Piperine |
94-62-2 | 98.88% | 1g |
¥600 | 2023-06-14 | |
| MedChemExpress | HY-N0144-5g |
Piperine |
94-62-2 | 98.73% | 5g |
¥300 | 2025-04-15 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P107401-50mg |
Piperine |
94-62-2 | ,>98% | 50mg |
¥350.90 | 2023-09-01 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP0200-20mg |
Piperine |
94-62-2 | HPLC≥99% | 20mg |
¥80元 | 2023-09-15 | |
| ChemFaces | CFN99919-20mg |
Piperine |
94-62-2 | >=98% | 20mg |
$30 | 2021-07-22 | |
| Fluorochem | M06055-5g |
Piperin |
94-62-2 | 98% | 5g |
£23.00 | 2022-02-28 | |
| Fluorochem | M06055-25g |
Piperin |
94-62-2 | 98% | 25g |
£99.00 | 2022-02-28 | |
| Fluorochem | M06055-100g |
Piperin |
94-62-2 | 98% | 100g |
£308.00 | 2022-02-28 |
Piperine 合成方法
合成方法 1
はんのうじょうけん
1.1 Solvents: Tetrahydrofuran
リファレンス
合成方法 2
はんのうじょうけん
リファレンス
- A metal-free approach for transamidation of amides with amines in aqueous media, Tetrahedron Letters, 2015, 56(33), 4775-4779
合成方法 3
はんのうじょうけん
1.1 Reagents: Potassium hydroxide , Alumina Solvents: Dichloromethane , Dibromodifluoromethane
リファレンス
- Stereoselective synthesis of piperamide alkaloids by modified Ramberg-Baecklund reaction, Chinese Chemical Letters, 2004, 15(6), 631-634
合成方法 4
はんのうじょうけん
1.1 Reagents: Potassium hydroxide , Alumina Solvents: Dichloromethane , Dibromodifluoromethane ; 1 h, rt
リファレンス
- Stereoselective synthesis of naturally occurring unsaturated amide alkaloids by a modified Ramberg-Baecklund reaction, Canadian Journal of Chemistry, 2004, 82(5), 622-630
合成方法 5
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Dimethyl sulfoxide , Water ; 30 min, rt
1.2 6 - 8 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 6 - 8 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
リファレンス
- Identification and optimization of piperine analogues as neuroprotective agents for the treatment of Parkinson's disease via the activation of Nrf2/keap1 pathway, European Journal of Medicinal Chemistry, 2020, 199,
合成方法 6
はんのうじょうけん
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine
リファレンス
- Addition of carbon nucleophiles to aldehyde tosylhydrazones of aromatic and heteroaromatic-compounds: total synthesis of piperine and its analogs, Tetrahedron Letters, 2000, 41(15), 2667-2670
合成方法 7
はんのうじょうけん
1.1 Reagents: Catecholborane
1.2 Reagents: Sodium carbonate Catalysts: Potassium hydroxide , Palladium diacetate Solvents: Ethanol
1.2 Reagents: Sodium carbonate Catalysts: Potassium hydroxide , Palladium diacetate Solvents: Ethanol
リファレンス
- New access to conjugated dien- and enamides. Synthesis of dehydropipernonaline, pipernonaline and related biologically active amides, Synlett, 1994, (8), 607-8
合成方法 8
はんのうじょうけん
1.1 Reagents: Triethylamine , N-Bromosuccinimide , Lithium chloride Catalysts: Triphenylantimony , Palladium diacetate , 1-Butanaminium, N,N,N-tributyl-, 2,2,2-trifluoroacetate (1:1) Solvents: Dichloroethane
リファレンス
- Catalytic Hunsdiecker reaction and one-pot catalytic Hunsdiecker-Heck strategy: synthesis of α,β-unsaturated aromatic halides, α-(dihalomethyl)benzenemethanols, 5-aryl-2,4-pentadienoic acids, dienoates and dienamides, Tetrahedron, 2000, 56(10), 1369-1377
合成方法 9
はんのうじょうけん
1.1 Reagents: Trifluoromethanesulfonic anhydride , 2-Iodopyridine Solvents: Dichloromethane ; 15 min, -20 °C
1.2 Reagents: Triethylamine , Benzeneseleninic acid , Dess-Martin periodinane Solvents: Dichloromethane ; 2 h, rt; 5 min, -20 °C; 5 - 60 min, -20 °C → 25 °C
1.3 Reagents: Sodium carbonate Solvents: Water ; 25 °C
1.2 Reagents: Triethylamine , Benzeneseleninic acid , Dess-Martin periodinane Solvents: Dichloromethane ; 2 h, rt; 5 min, -20 °C; 5 - 60 min, -20 °C → 25 °C
1.3 Reagents: Sodium carbonate Solvents: Water ; 25 °C
リファレンス
- Chemoselective α,β-Dehydrogenation of Saturated Amides, Angewandte Chemie, 2019, 58(2), 447-451
合成方法 10
合成方法 11
はんのうじょうけん
1.1 Reagents: Benzenemethanamine, 4-ethenyl-N,N-diethyl-, polymer with 1,1′-[1,4-butanediylbis… Solvents: 1-Propanol ; 24 h, 80 °C
リファレンス
- Chromatography-Free Wittig Reactions using a Bifunctional Polymeric Reagent, Organic Letters, 2010, 12(21), 4996-4999
合成方法 12
はんのうじょうけん
1.1 Reagents: Diisopropylethylamine , 1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dimethylformamide ; 8 h, rt
リファレンス
- The development of novel cytochrome P450 2J2 (CYP2J2) inhibitor and the underlying interaction between inhibitor and CYP2J2, Journal of Enzyme Inhibition and Medicinal Chemistry, 2021, 36(1), 737-748
合成方法 13
合成方法 14
はんのうじょうけん
1.1 Reagents: 2,4-Dichloro-6-methoxy-1,3,5-triazine Catalysts: Dabco Solvents: Ethyl acetate ; 30 min, rt
1.2 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Ethyl acetate ; 30 min, rt; 1 h, rt
1.2 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Ethyl acetate ; 30 min, rt; 1 h, rt
リファレンス
- Catalytic and Sustainable Amide Bond Formation using a DABCO/Dichlorotriazine System, ChemCatChem, 2023, 15(10),
合成方法 15
はんのうじょうけん
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ; 10 min, cooled; rt; 2 h, rt
1.2 Solvents: Dichloromethane ; 2 - 2.5 h, 60 °C
1.2 Solvents: Dichloromethane ; 2 - 2.5 h, 60 °C
リファレンス
- Synthesis, Antimicrobial, Antioxidant and Nematicidal Activity of (2E,4E)-5-(Benzo[d] [1,3]dioxol-5-yl)penta-2,4-dienamides, Journal of the Chemical Society of Pakistan, 2015, 37(5), 1008-1014
合成方法 16
はんのうじょうけん
1.1 Reagents: 1,1-Dimethylethyl 1-(1,1-dimethylethoxy)-2(1H)-isoquinolinecarboxylate Solvents: Dichloromethane ; 30 min, rt
1.2 24 h, rt
1.2 24 h, rt
リファレンス
- Carboxamidation of carboxylic acids with 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) without bases, Tetrahedron, 2008, 64(49), 11129-11135
合成方法 17
合成方法 18
合成方法 19
はんのうじょうけん
1.1 Reagents: Pivalic acid Catalysts: Cupric acetate , Palladium diacetate , 1,1′-[1,2-Ethanediylbis(sulfinyl)]bis[benzene] Solvents: Acetonitrile ; 24 h, 100 °C
リファレンス
- Synthesis of conjugated dienes via palladium-catalyzed aerobic dehydrogenation of unsaturated acids and amides, Chemical Communications (Cambridge, 2022, 58(63), 8814-8817
合成方法 20
はんのうじょうけん
1.1 Reagents: Oxalyl chloride Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 4 h, rt
1.2 Solvents: Toluene ; rt; rt → reflux; 16 h, reflux
1.2 Solvents: Toluene ; rt; rt → reflux; 16 h, reflux
リファレンス
- Environmentally Benign Transamidation Protocol for Weakly Nucleophilic Aromatic Amines with N-Acyl-2-piperidinones: Catalyst-, Additive-, Base- and Solvent-Free Condition, Asian Journal of Organic Chemistry, 2022, 11(9),
Piperine Raw materials
- 3,4-(Methylenedioxy)cinnamic acid, pred.trans
- 4-Penten-1-one, 5-(1,3-benzodioxol-5-yl)-1-(1-piperidinyl)-, (4E)-
- (2E,4E)-5-(1,3-Benzodioxol-5-yl)-2,4-pentadienamide
- (E)-3,4-Methylenedioxycinnamaldehyde
- 5-Ethynylbenzod1,3dioxole
- 1-(piperidin-1-yl)prop-2-en-1-one
- (Triphenylphosphoranylidene)ketene
- piperidin-2-one
- 1-(1-Oxobut-2-enyl)piperidine
- (E,E)-Piperic Acid
- 1-(Bromoacetyl)piperidine
- Piperidine, 1-(3-bromo-1-oxo-2-propenyl)-, (E)-
- Piperidine, 1-[[[(2E)-3-(1,3-benzodioxol-5-yl)-2-propenyl]sulfonyl]acetyl]-
Piperine Preparation Products
Piperine サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:94-62-2)Piperine
注文番号:LE1093;LE10396
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 11:40
価格 ($):discuss personally
Email:18501500038@163.com
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:94-62-2)Piperine
注文番号:A1205859
在庫ステータス:in Stock
はかる:100g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 03:43
価格 ($):282.0
Email:sales@amadischem.com
Piperine 関連文献
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
94-62-2 (Piperine) 関連製品
- 2373-80-0(3,4-Methylenedioxycinnamic acid)
- 591-95-7(1,2-Pentadiene)
- 23887-46-9(Cinepazide)
- 10354-27-5(1-(3,4-Methylenedioxyphenyl)-1-penten-3-one)
- 23434-88-0(Tetrahydropiperine)
- 7780-20-3(5-(1,3-dioxaindan-5-yl)-1-(piperidin-1-yl)penta-2,4-dien-1-one)
- 25775-90-0((Z)-Capsaicin)
- 26472-00-4(Methylcyclopentadiene dimer)
- 19408-84-5(Dihydrocapsaicin)
- 2444-46-4(Nonivamide)